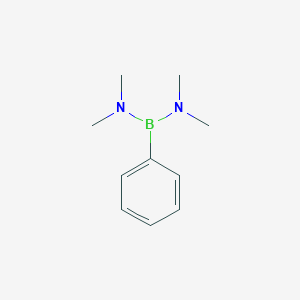

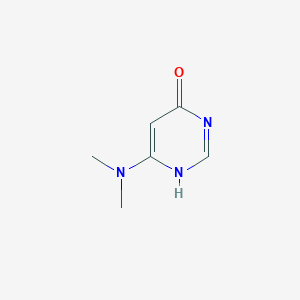

6-(Dimethylamino)pyrimidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

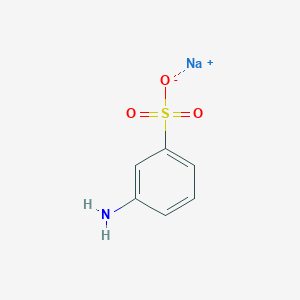

“6-(Dimethylamino)pyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For instance, an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .Molecular Structure Analysis

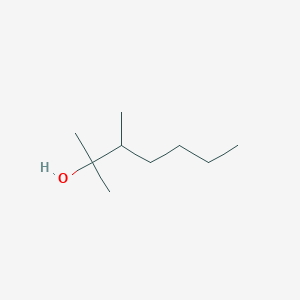

The molecular formula of “6-(Dimethylamino)pyrimidin-4-ol” is C6H9N3O. The molecular weight is 139.16 g/mol.Chemical Reactions Analysis

Pyrimidines are known to exhibit a range of chemical reactions. For instance, they can undergo reactions with prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Scientific Research Applications

Synthesis of Pyrrolo[2,3-d]pyrimidines

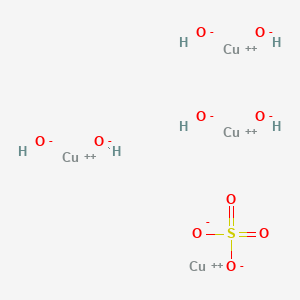

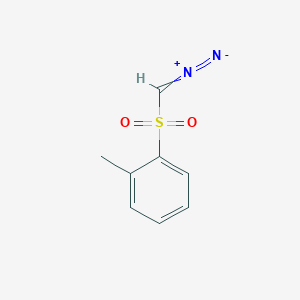

6-(Dimethylamino)pyrimidin-4-ol: serves as a precursor in the synthesis of pyrrolo[2,3-d]pyrimidines, compounds structurally similar to purine. These heterocycles are significant due to their wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties . The compound can be used in Cu-catalyzed reactions to create highly substituted pyrrolo[2,3-d]pyrimidines, which have potential applications in medicinal chemistry.

Antioxidant and Enzymatic Inhibition

Pyrimidine derivatives, including 6-(Dimethylamino)pyrimidin-4-ol , are known for their antioxidant activities. They can act as inhibitors of enzymes like lipoxygenase, which is involved in the inflammatory response. This makes them valuable in the development of anti-inflammatory drugs .

Molecular Docking Studies

The compound’s structure allows it to be used in molecular docking studies to understand its interaction with various enzymes and receptors. This is crucial for drug design and discovery, particularly in identifying potent enzyme inhibitors .

Biological Activity Profiling

Due to its structural similarity to DNA and RNA bases, 6-(Dimethylamino)pyrimidin-4-ol can be used to study a range of biological activities. It can serve as a scaffold for developing new drugs with potential anticancer, antiviral, or antibacterial properties .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives are essential components of nucleic acids and are used in the chemotherapy of aids .

Mode of Action

Pyrimidines, in general, are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Pyrimidines are known to be involved in numerous biological processes, including the synthesis of nucleic acids .

Result of Action

Pyrimidines are known to have a wide range of biological activities, including anti-inflammatory and analgesic effects .

Safety and Hazards

Future Directions

Pyrimidines are a significant area of research due to their wide range of pharmacological effects . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the prebiotic synthesis of nucleic acid bases is a central issue in the RNA-world hypothesis, one of the main proposals for the origin of life .

properties

IUPAC Name |

4-(dimethylamino)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-4-7-5/h3-4H,1-2H3,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKXLTBPIIMZJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289074 |

Source

|

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)pyrimidin-4-ol | |

CAS RN |

1124-21-6 |

Source

|

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

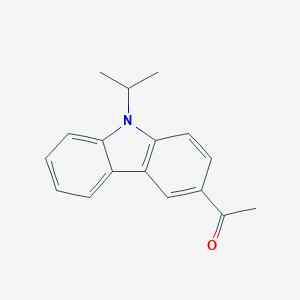

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)